![molecular formula C13H18F3NO B1390028 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline CAS No. 946773-14-4](/img/structure/B1390028.png)
2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline typically involves the reaction of 2-methylpentanol with 5-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in biochemical assays and studies involving enzyme interactions.
Medicine: It is investigated for potential therapeutic applications, although it is not currently used as a drug.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methylbutyl)oxy]-5-(trifluoromethyl)aniline
- 2-[(2-Methylhexyl)oxy]-5-(trifluoromethyl)aniline
- 2-[(2-Methylpentyl)oxy]-4-(trifluoromethyl)aniline
Uniqueness
2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it suitable for specific research applications and differentiate it from similar compounds .
Biological Activity
2-[(2-Methylpentyl)oxy]-5-(trifluoromethyl)aniline is a compound characterized by its unique structural features, particularly the presence of a trifluoromethyl group and a 2-methylpentyl ether moiety. These components suggest potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₃H₁₈F₃NO
- CAS Number : 946773-14-4
- Molecular Weight : 273.29 g/mol
Antibacterial Activity
Recent studies have indicated that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties. For instance, derivatives with similar structures have shown significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for these compounds have been reported as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
Compound 8 | 4.88 | B. mycoides |
Compound 9 | TBD | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar trifluoromethyl substitutions have demonstrated promising results against several cancer cell lines, such as A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). For example, one study reported IC50 values for related compounds ranging from 12.4 to 52.1 µM, indicating significant cytotoxic effects .
Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
A549 | TBD | Doxorubicin - 52.1 |
HCT116 | 17.8 | Doxorubicin - 52.1 |
HePG2 | 12.4 | Doxorubicin - 52.1 |
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells, including enzymes and receptors involved in cell signaling pathways. The trifluoromethyl group may enhance binding affinity through multipolar interactions with target proteins . Additionally, the compound may induce apoptosis in cancer cells by modulating gene expression related to cell survival and proliferation.
Case Studies
A notable case study involved the evaluation of a series of urea derivatives containing trifluoromethyl groups, which showed enhanced antibacterial and anticancer activities compared to their non-fluorinated counterparts. In particular, compounds exhibiting similar structural motifs to this compound were found to significantly down-regulate key oncogenes such as EGFR and KRAS, suggesting a potential pathway for therapeutic intervention in cancer treatment .
Properties
IUPAC Name |
2-(2-methylpentoxy)-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-3-4-9(2)8-18-12-6-5-10(7-11(12)17)13(14,15)16/h5-7,9H,3-4,8,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDDQPIEOHKFOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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